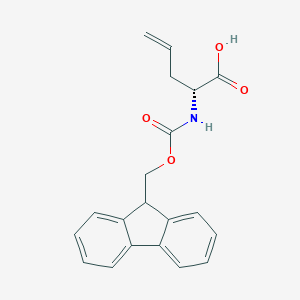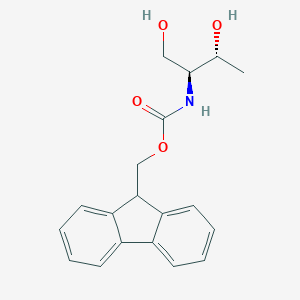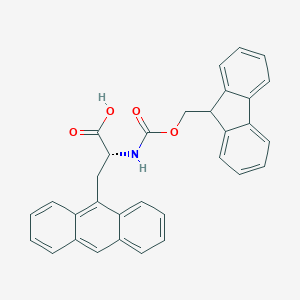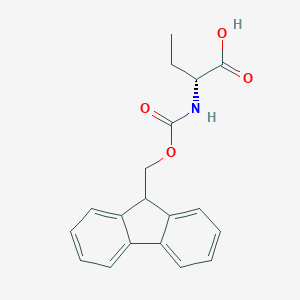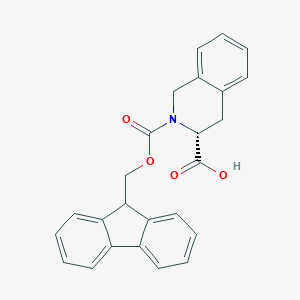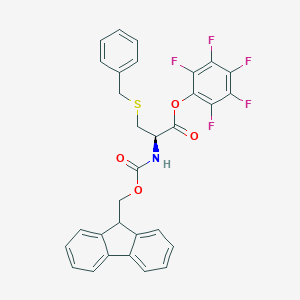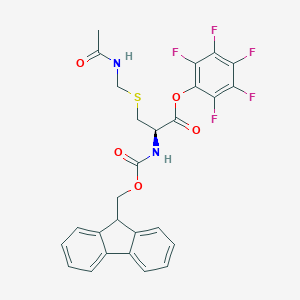
Fmoc-AOAc-OH
Übersicht
Beschreibung
Fmoc-AOAc-OH, also known as FMOC-氨基羟酸, is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.305 . It is commonly used as a protecting group in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C17H15NO5 . Detailed structural analysis may require advanced techniques such as X-ray diffraction or molecular dynamics simulations .
Chemical Reactions Analysis
This compound, like other Fmoc-protected compounds, can be used to protect amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .
Physical And Chemical Properties Analysis
This compound is a white or off-white crystalline solid with a melting point of approximately 105-107°C . It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its exact mass and monoisotopic mass are both 313.09502258 g/mol, and it has a topological polar surface area of 84.9 Ų .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Applications
One significant application is in the development of antibacterial composite materials. Fmoc-decorated self-assembling building blocks, derived from amino acids, have been utilized for creating nanoassemblies with substantial antibacterial capabilities. These nanoassemblies, when integrated into resin-based composites, exhibit a non-cytotoxic behavior towards mammalian cells while effectively inhibiting bacterial growth. This novel approach leverages the intrinsic antibacterial properties of self-assembling blocks, paving the way for advanced biomedical materials (Schnaider et al., 2019).
Supramolecular Hydrogels
Supramolecular hydrogels based on Fmoc-functionalized amino acids represent another crucial application area. These gels, utilized extensively in the biomedical field, are appreciated for their biocompatibility and biodegradability. The incorporation of colloidal and ionic silver into these gels has been explored for enhancing their antimicrobial activity, indicating a promising strategy for medical applications (Croitoriu et al., 2021).
Synthesis and Characterization of Novel Compounds
The synthesis of peptide nucleic acid (PNA) FRET probes via an orthogonally protected building block demonstrates the chemical versatility of Fmoc amino acids. This method allows for post-synthetic labeling of PNAs, facilitating the creation of FAM Cy5 donor-acceptor pairs for detecting specific DNA sequences. This innovative approach opens new avenues for molecular diagnostics and research (Oquare & Taylor, 2008).
Hybrid Nanomaterials
Fmoc-protected amino acid-based hydrogels have been developed to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNTs), creating hybrid hydrogels. This method enhances the thermal stability and conductivity of the hydrogels, demonstrating a novel approach to developing functional nanomaterials for potential use in electronics and biotechnology (Roy & Banerjee, 2012).
Wirkmechanismus
Target of Action
Fmoc-AOAc-OH, also known as Fmoc-Aoa-OH, is primarily used as a protective group in peptide synthesis . The compound’s primary targets are the functional groups of amino acids, particularly the amine groups . By attaching to these groups, this compound can protect them from unwanted chemical reactions during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protective group for amino acids during peptide synthesis . It is attached to the amino group of an amino acid, preventing it from participating in unwanted reactions . The Fmoc group is then removed under basic conditions, typically using a secondary amine nucleophile . This allows the now unprotected amino group to participate in the desired reactions .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the selective and sequential coupling of amino acids, which is essential for the formation of peptides with specific sequences . The removal of the Fmoc group is a key step in this pathway, as it enables the coupling of the next amino acid in the sequence .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with specific sequences . By protecting the amino groups of amino acids, it allows for the selective and sequential coupling of amino acids . This enables the synthesis of peptides that can have a wide range of biological activities, depending on their specific sequences .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Fmoc group removal is affected by the pH of the environment, with basic conditions being required for its removal . Additionally, the temperature and solvent used can also impact the efficiency of both the protection and deprotection processes .
Zukünftige Richtungen
Fmoc-protected peptides and amino acids, such as Fmoc-AOAc-OH, have shown promise in various biological applications, including the formulation of biocompatible hydrogels suitable for different biomedical applications . Future research may focus on further exploring the properties and potential applications of these compounds .
Biochemische Analyse
Biochemical Properties
Fmoc-AOAc-OH plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It acts as a protecting group for amino acids, preventing unwanted side reactions during peptide bond formation. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. These interactions are essential for the selective protection and deprotection of amino groups, ensuring the correct sequence and structure of the synthesized peptides .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, this compound ensures the accurate assembly of peptides, which are crucial for various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, modulating pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents the amino groups from participating in unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed using a base, such as piperidine, which cleaves the carbamate bond and releases the free amino group. This selective protection and deprotection mechanism is fundamental for the stepwise assembly of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound maintains its protective function for extended periods, ensuring the integrity of synthesized peptides. Degradation products can form if the compound is not stored properly, potentially affecting the efficiency of peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups during peptide synthesis without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. These adverse effects are likely due to the accumulation of degradation products or the disruption of cellular processes by excess Fmoc groups .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds. The compound’s role in these pathways ensures the correct assembly of peptides, which are essential for various metabolic processes. Additionally, this compound can influence metabolic flux by modulating the availability of free amino groups for peptide synthesis .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion. The compound can interact with binding proteins and transporters that facilitate its movement across cellular membranes. Once inside the cell, this compound localizes to the cytoplasm, where it participates in peptide synthesis. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .
Subcellular Localization
This compound is predominantly localized in the cytoplasm, where it exerts its protective function during peptide synthesis. The compound’s subcellular localization is influenced by its hydrophobicity and the presence of targeting signals that direct it to specific compartments. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound, ensuring its proper function in peptide synthesis .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-16(20)10-23-18-17(21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLJEKGEUGUEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589246 | |
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123106-21-8 | |
| Record name | [({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





